molecular formula C16H14O4 B8655705 2,2'-(Ethane-1,2-diyl)dibenzoic acid

2,2'-(Ethane-1,2-diyl)dibenzoic acid

Cat. No.: B8655705
M. Wt: 270.28 g/mol
InChI Key: FPHUCWKGLQCTGU-UHFFFAOYSA-N
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Description

2,2’-Ethylenebis(benzoic acid) is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol It is a derivative of benzoic acid, characterized by the presence of two benzoic acid moieties linked by an ethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Ethylenebis(benzoic acid) typically involves the reaction of ethylene glycol with benzoic acid under specific conditions. One common method includes the use of a catalyst to facilitate the esterification reaction, followed by hydrolysis to yield the desired product. The reaction conditions often involve elevated temperatures and the presence of an acid catalyst to promote the formation of the ester linkage.

Industrial Production Methods

In industrial settings, the production of 2,2’-Ethylenebis(benzoic acid) may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 2,2’-Ethylenebis(benzoic acid) suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-Ethylenebis(benzoic acid) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,2’-Ethylenebis(benzoic acid) yields benzoic acid derivatives, while reduction can produce corresponding alcohols .

Scientific Research Applications

2,2’-Ethylenebis(benzoic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Ethylenebis(benzoic acid) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In drug delivery systems, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability .

Comparison with Similar Compounds

2,2’-Ethylenebis(benzoic acid) can be compared with other similar compounds, such as:

The uniqueness of 2,2’-Ethylenebis(benzoic acid) lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-[2-(2-carboxyphenyl)ethyl]benzoic acid

InChI

InChI=1S/C16H14O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)

InChI Key

FPHUCWKGLQCTGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogenation of (Z)-stilbene-2,2'-dicarboxylic acid bis-(2,3,4,5,6-penta-O-sulfo-D-glucit-1-ylamide) decasodium salt (see Example 76) as described under Example 10 gave 2,2'-ethylenedibenzoic acid bis-(2,3,4,5,6-penta-O-sulfo-D-glucit-1-ylamide) decasodium salt, [α]D20 -11.0° (c 0.5; water), MS: m/z 1617.2 (reconstructed M).
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